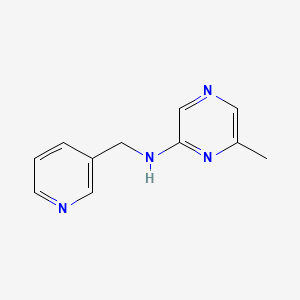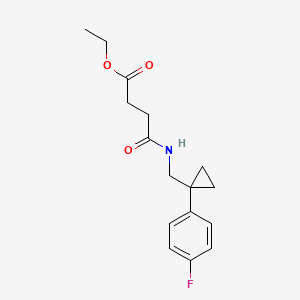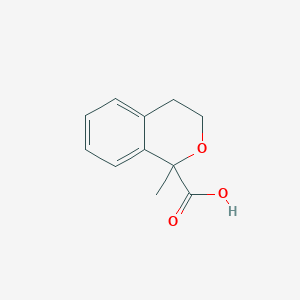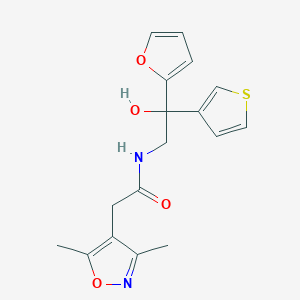![molecular formula C22H26FN3O2 B2669220 3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2198723-09-8](/img/structure/B2669220.png)
3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The molecule also includes a cyclopropanecarbonyl group and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The piperidine ring, a six-membered ring with one nitrogen atom, is a key feature of the molecule. The fluorophenyl and cyclopropanecarbonyl groups are also significant components of the structure .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound, a derivative of dihydropyrimidinone, has been studied for its potential in various chemical syntheses and chemical reactions. For instance, in the synthesis of polyamides containing uracil and adenine, similar compounds are used to create polyamides with specific molecular weights, demonstrating utility in macromolecular chemistry (Hattori & Kinoshita, 1979). Additionally, compounds with a similar structure have been used in the stereoselective synthesis of spiro-piperidin-4-ones, highlighting their relevance in creating structurally complex molecules with potential therapeutic applications (Kumar et al., 2008).
Antimicrobial and Antitumor Applications
Certain derivatives of dihydropyrimidinone, which share structural similarities with the compound , have shown promising antimicrobial and antitumor properties. For instance, novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for cytotoxic activity against tumor cell lines, suggesting potential applications in cancer treatment (Naito et al., 2005). Moreover, certain piperidine derivatives have been identified as having antibacterial properties against various pathogens, indicating potential use in addressing bacterial infections (Miyamoto et al., 1987).
Material Science and Engineering Applications
The compound and its derivatives have also found applications in material science. For example, the synthesis of polyamides containing theophylline and thymine has utilized similar chemical structures, which could be relevant in developing new materials with unique properties (Hattori & Kinoshita, 1979).
Crystallography and Molecular Structure Analysis
In crystallography, the structure and properties of compounds like risperidone chloride 2.5-hydrate, which share structural components with the compound , have been studied to understand molecular interactions and stability (Wang & Pan, 2006). This research is crucial for the development of pharmaceuticals and understanding molecular dynamics.
Propiedades
IUPAC Name |
3-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-15-16(2)24-14-26(20(15)27)13-17-7-11-25(12-8-17)21(28)22(9-10-22)18-3-5-19(23)6-4-18/h3-6,14,17H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMFJROWMFXPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-5-methyl-N-[(4-methylphenyl)carbamothioyl]-1,2-oxazole-4-carboxamide](/img/structure/B2669141.png)
![{1-[3-(2,3-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2669142.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2669146.png)
![3-{3-[(1,3-Benzodioxol-5-ylamino)sulfonyl]-4-methylphenyl}acrylic acid](/img/structure/B2669147.png)



![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2669152.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-(2-thienylcarbonyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2669153.png)

![5-Methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B2669158.png)
